Synthetic Yield Advantage of N-(2-Oxoethyl)phthalimide in Rucaparib Intermediate Formation
In the synthesis of Rucaparib, the use of N-(2-Oxoethyl)phthalimide as an intermediate provides a documented synthetic yield advantage compared to alternative routes using different phthalimide derivatives. While generic phthalimide-based syntheses for similar PARP inhibitors often report yields in the 60-70% range, the specific route utilizing N-(2-Oxoethyl)phthalimide achieves a yield of 74% in the critical oxidation step from N-(2-hydroxyethyl)phthalimide . This yield improvement is significant for process economics in industrial-scale pharmaceutical manufacturing.
| Evidence Dimension | Reaction Yield in Phthalimide Oxidation Step |
|---|---|
| Target Compound Data | 74% yield |
| Comparator Or Baseline | N-(2-hydroxyethyl)phthalimide oxidation to N-(2-Oxoethyl)phthalimide |
| Quantified Difference | 4-14% absolute yield improvement over typical phthalimide functionalization routes |
| Conditions | Oxidation in methylene chloride with tap water cooling, patent US06750371B2 |
Why This Matters
Higher synthetic yield directly reduces cost per gram in scale-up and improves overall process economics for pharmaceutical manufacturing.
